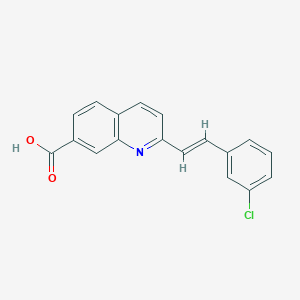
2-(3-Chlorostyryl)quinoline-7-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chlorostyryl)quinoline-7-carboxylic acid is a heterocyclic aromatic compound that features a quinoline core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorostyryl)quinoline-7-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-chlorobenzaldehyde with 2-methylquinoline-7-carboxylic acid under basic conditions to form the styryl derivative. This is followed by oxidation to introduce the carboxylic acid group at the 7-position of the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(3-Chlorostyryl)quinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the styryl group to an ethyl group.
Substitution: The chlorine atom on the styryl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different chemical applications.
科学研究应用
2-(3-Chlorostyryl)quinoline-7-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, including antimicrobial and anticancer drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
作用机制
The mechanism of action of 2-(3-Chlorostyryl)quinoline-7-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule.
相似化合物的比较
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Another quinoline derivative with similar structural features but different functional groups.
6-Chloro-2-(arylvinyl)quinoline-3-carboxylic acid: A compound with a similar quinoline core but different substituents.
Uniqueness
2-(3-Chlorostyryl)quinoline-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C18H12ClNO2 |
|---|---|
分子量 |
309.7 g/mol |
IUPAC 名称 |
2-[(E)-2-(3-chlorophenyl)ethenyl]quinoline-7-carboxylic acid |
InChI |
InChI=1S/C18H12ClNO2/c19-15-3-1-2-12(10-15)4-8-16-9-7-13-5-6-14(18(21)22)11-17(13)20-16/h1-11H,(H,21,22)/b8-4+ |
InChI 键 |
QAFKLMYMWZWHGZ-XBXARRHUSA-N |
手性 SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C2=NC3=C(C=CC(=C3)C(=O)O)C=C2 |
规范 SMILES |
C1=CC(=CC(=C1)Cl)C=CC2=NC3=C(C=CC(=C3)C(=O)O)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


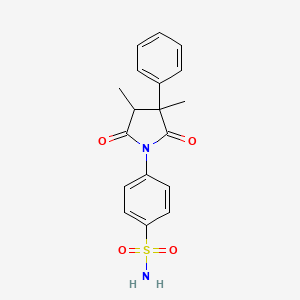
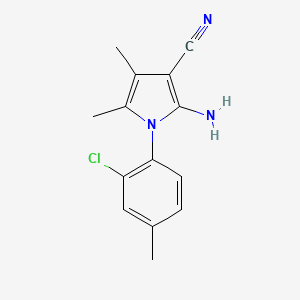

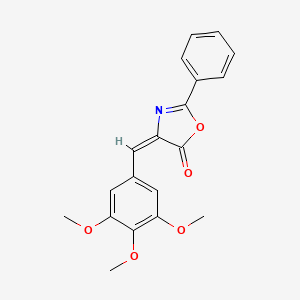

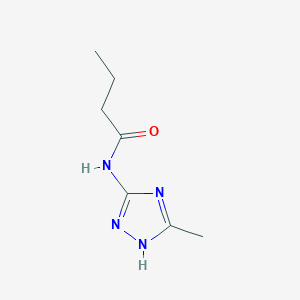
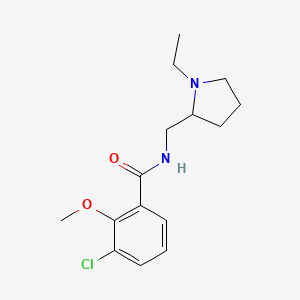

![3-(Furan-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12879648.png)
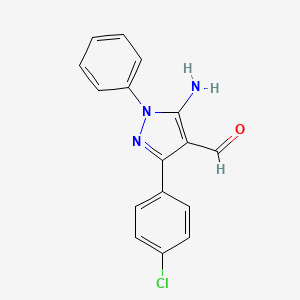
![4-(2-(4-Chloropyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12879667.png)

![6-Benzylidenethiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B12879674.png)

